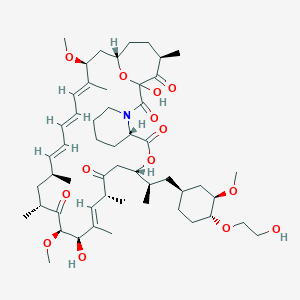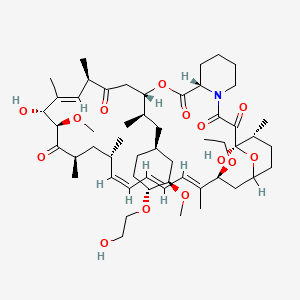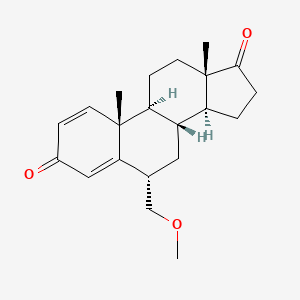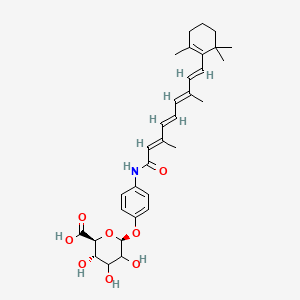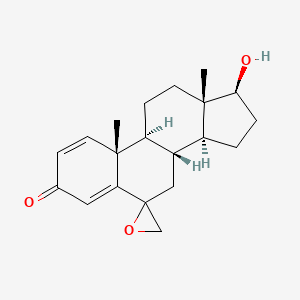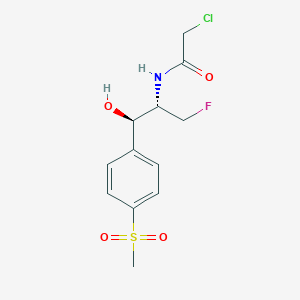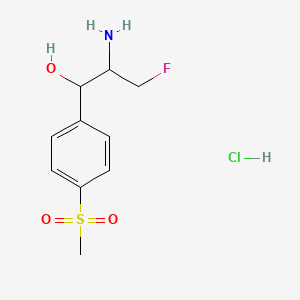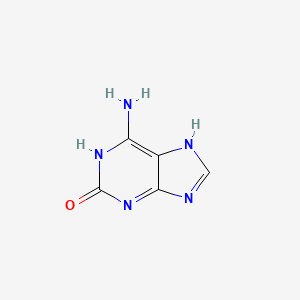
LEQ506
Vue d'ensemble
Description
NVP-LEQ-506, également connu sous le nom de LEQ506, est une petite molécule appartenant à la classe des composés organiques connus sous le nom de n-arylpiperazines. Ces composés contiennent un cycle piperazine où l’atome d’azote du cycle porte un groupe aryle. NVP-LEQ-506 a été utilisé dans des essais cliniques pour le traitement des tumeurs solides avancées, du médulloblastome récurrent ou réfractaire et du carcinome basocellulaire localement avancé ou métastatique .
Mécanisme D'action
NVP-LEQ-506 agit comme un inhibiteur du récepteur smoothened (Smo), qui est un composant clé de la voie de signalisation Hedgehog. En inhibant le récepteur Smo, NVP-LEQ-506 empêche l’activation des molécules de signalisation en aval, telles que Gli1 et Ptch1, qui sont impliquées dans la prolifération et la survie cellulaires. Cette inhibition conduit à la suppression de la croissance tumorale et de la prolifération dans les cellules cancéreuses .
Analyse Biochimique
Biochemical Properties
Nvp-leq-506 plays a significant role in biochemical reactions, particularly in inhibiting the smoothened (Smo) pathway . It interacts with the Smo protein, a key component in the Hedgehog signaling pathway . The nature of these interactions is inhibitory, with Nvp-leq-506 binding to Smo and preventing its normal function .
Cellular Effects
Nvp-leq-506 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the Smo pathway, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Nvp-leq-506 involves binding interactions with the Smo protein, leading to its inhibition . This inhibition disrupts the normal functioning of the Hedgehog signaling pathway, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
As of now, there is limited information available on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Nvp-leq-506 vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
Nvp-leq-506 is involved in the metabolic pathways related to the Hedgehog signaling pathway . It interacts with the Smo protein, but specific details about any effects on metabolic flux or metabolite levels are not currently available .
Transport and Distribution
As of now, there is limited information available on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
As of now, there is limited information available on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
La synthèse de NVP-LEQ-506 implique plusieurs étapes, notamment la formation du cycle piperazine et la fixation du groupe aryle. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et ne sont pas entièrement divulguées dans la littérature publique. On sait que le composé est synthétisé par une série de réactions organiques impliquant des intermédiaires qui sont soigneusement contrôlés pour assurer la pureté et l’efficacité du produit final .
Analyse Des Réactions Chimiques
NVP-LEQ-506 subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels attachés au cycle piperazine.
Substitution : Le groupe aryle sur le cycle piperazine peut subir des réactions de substitution avec différents réactifs pour former de nouveaux dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
NVP-LEQ-506 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Chimie : Il est utilisé comme composé de référence dans l’étude des n-arylpiperazines et de leurs propriétés chimiques.
Biologie : Le composé est utilisé dans la recherche sur les voies de signalisation cellulaire, en particulier la voie de signalisation Hedgehog.
Médecine : NVP-LEQ-506 est étudié pour ses effets thérapeutiques potentiels dans le traitement de différents types de cancer, notamment le carcinome basocellulaire et le médulloblastome.
Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil dans la découverte et le développement de médicaments
Applications De Recherche Scientifique
NVP-LEQ-506 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reference compound in the study of n-arylpiperazines and their chemical properties.
Biology: The compound is utilized in research on cell signaling pathways, particularly the Hedgehog signaling pathway.
Medicine: NVP-LEQ-506 is being investigated for its potential therapeutic effects in treating various types of cancer, including basal cell carcinoma and medulloblastoma.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery and development
Comparaison Avec Des Composés Similaires
NVP-LEQ-506 est comparé à d’autres inhibiteurs de smoothened, tels que le vismodégib et le sonidégib. Bien que tous ces composés ciblent le récepteur Smo, NVP-LEQ-506 a montré une efficacité plus élevée dans certaines lignées cellulaires et une valeur IC50 plus faible, indiquant sa puissance. Des composés similaires comprennent :
Vismodégib : Un autre inhibiteur de Smo utilisé dans le traitement du carcinome basocellulaire.
Sonidégib : Un inhibiteur de Smo avec des applications similaires en thérapie anticancéreuse.
LDE-225 : Un composé avec un mécanisme d’action similaire mais une structure chimique différente
NVP-LEQ-506 se démarque par sa structure chimique unique et son efficacité à inhiber la voie de signalisation Hedgehog, ce qui en fait un composé précieux dans la recherche et la thérapie contre le cancer.
Propriétés
IUPAC Name |
2-[5-[(2R)-4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazin-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O/c1-17-16-30(11-12-31(17)23-15-26-22(14-27-23)25(4,5)32)24-19(3)18(2)21(28-29-24)13-20-9-7-6-8-10-20/h6-10,14-15,17,32H,11-13,16H2,1-5H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POERAARDVFVDLO-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204975-42-7 | |
| Record name | NVP-LEQ-506 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204975427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NVP-LEQ-506 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12857 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NVP-LEQ-506 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SJX1T5HJD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
